
Ethyl-3-oxo-5-phenylpent-4-enoate
Vue d'ensemble
Description
Ethyl-3-oxo-5-phenylpent-4-enoate is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.24800 . The compound is also known by several synonyms, including ethyl 2-benzylideneacetoacetate, 3-oxo-5-phenyl-4-pentenoic acid ethyl ester, and 4-Pentenoic acid,3-oxo-5-phenyl-,ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl-3-oxo-5-phenylpent-4-enoate consists of 13 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . Unfortunately, the specific structural details such as bond lengths and angles are not provided in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl-3-oxo-5-phenylpent-4-enoate include a molecular weight of 218.24800 . Unfortunately, the search results do not provide information on its density, boiling point, melting point, or flash point .
Applications De Recherche Scientifique
Crystallography and Molecular Structure :
- Ethyl 2-acetyl-3-oxo-5-phenylpent-4-enoate exhibits a specific enol tautomer in crystal form, as shown by low-temperature X-ray diffraction data. This compound adopts a conformation with the longest possible conjugation, which is significant in understanding molecular interactions and structures (Arrieta & Mostad, 2001).
Chemical Synthesis and Reactions :
- The compound has been used in hydrogenation processes, where (E)-ethyl 2-oxo-4-arylbut-3-enoate is converted to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process is sensitive to reaction temperature and demonstrates the compound's role in producing stereochemically complex products (Meng, Zhu, & Zhang, 2008).
- In the field of polymer science, ethyl 3-oxo-4-pentenoate shows variable tautomeric equilibrium in different solvents, impacting its reactivity in radical copolymerization processes. This is significant for developing new polymeric materials (Masuda, Tanaka, & Ota, 1987).
Biocatalysis and Enzymatic Reactions :
- The compound's derivative, ethyl 3-hydroxy-5-phenylpentanoate, was produced using whole-cell biocatalysts, demonstrating the potential for biocatalytic synthesis of complex organic compounds (Żądło, Schrittwieser, Koszelewski, Kroutil, & Ostaszewski, 2016).
- Ethyl 3-oxo-5-phenylpentanoate also finds application in the asymmetric reduction of alkyl 2-oxo-4-arylbutanoates and -but-3-enoates, as seen in studies using Candida parapsilosis for bioreduction processes (Baskar, Pandian, Priya, & Chadha, 2004).
Propriétés
IUPAC Name |
ethyl (E)-3-oxo-5-phenylpent-4-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUYHVRRBLEIHT-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



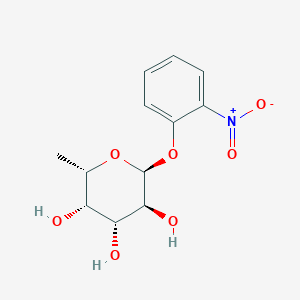
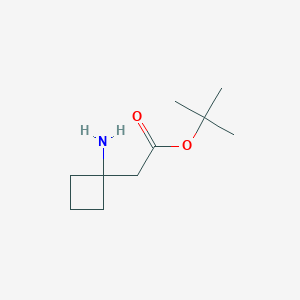
![5-Oxaspiro[3.5]nonan-8-ylmethanol](/img/structure/B3242094.png)

![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B3242110.png)




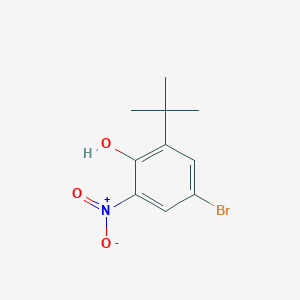
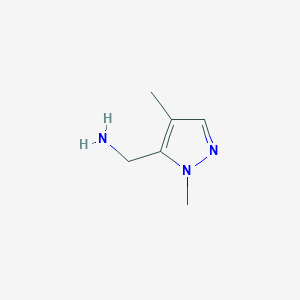
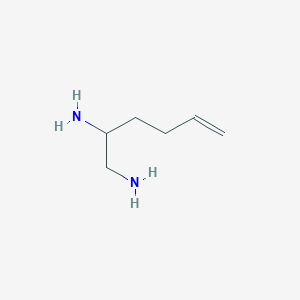
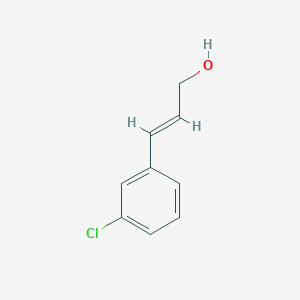
![3-Methyl-1-(6-oxaspiro[4.5]decan-9-yl)butan-1-one](/img/structure/B3242192.png)